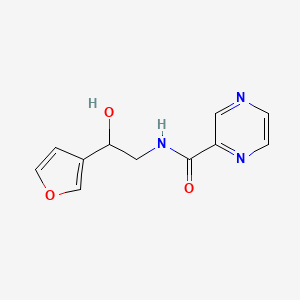

N-(2-(furan-3-yl)-2-hydroxyethyl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-3-yl)-2-hydroxyethyl)pyrazine-2-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazine derivative that has shown promise as a tool for investigating various biochemical and physiological processes. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(2-(furan-3-yl)-2-hydroxyethyl)pyrazine-2-carboxamide and its derivatives are synthesized through various chemical reactions involving furan-2,3-diones and other organic compounds. These processes often involve cyclocondensation, acylation, and reactions with hydrazines or hydrazones, leading to a variety of compounds with potential applications in pharmacology and materials science. The synthesis routes are characterized by spectroscopic methods such as NMR, IR, and MS, providing detailed insights into the molecular structure and properties of these compounds (Mallikarjunaswamy & Sekhar, 2018).

Biological Activities

Several studies have explored the biological activities of compounds related to this compound. These activities include antimicrobial, antifungal, and antiviral effects, suggesting potential applications in the development of new therapeutic agents. For instance, derivatives of pyrazine-2-carboxamide have shown activity against various strains of bacteria and viruses, highlighting their role as promising candidates for the development of new drugs (Rani et al., 2015).

Material Science Applications

In the field of material science, compounds derived from this compound have been investigated as corrosion inhibitors and fluorescent tracer agents. These applications demonstrate the versatility of these compounds beyond pharmacological uses. For example, carboxamide derivatives have been evaluated for their efficacy in protecting mild steel in hydrochloric acid solution, showing potential as effective corrosion inhibitors (Erami et al., 2019). Additionally, hydrophilic pyrazine dyes derived from these compounds have been assessed as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate, indicating their utility in medical diagnostics (Rajagopalan et al., 2011).

Wirkmechanismus

Target of Action

The primary target of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide is Mycobacterium tuberculosis H37Ra . This compound is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Mode of Action

It is known that pyrazinamide and its analogues can exhibit higher anti-tb activity against mycobacterium tuberculosis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Result of Action

The compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the compounds are non-toxic to human cells .

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-10(8-1-4-17-7-8)6-14-11(16)9-5-12-2-3-13-9/h1-5,7,10,15H,6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDCOBODSIPCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CNC(=O)C2=NC=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(2,4-Dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2767074.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-ethoxyphenyl]-6-methylpyridine-4-carboxamide](/img/structure/B2767075.png)

![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-4-iodo-1H-pyrazole](/img/structure/B2767078.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2767079.png)

![5-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2767080.png)

![Methyl 2-amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2767086.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)